Cas no 2137584-48-4 (tert-butyl N-[5-(benzyloxy)-4-methyl-2-oxopentyl]carbamate)
![tert-butyl N-[5-(benzyloxy)-4-methyl-2-oxopentyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2137584-48-4x500.png)
tert-butyl N-[5-(benzyloxy)-4-methyl-2-oxopentyl]carbamate 化学的及び物理的性質
名前と識別子
-
- 2137584-48-4
- tert-butyl N-[5-(benzyloxy)-4-methyl-2-oxopentyl]carbamate
- EN300-799543
-
- インチ: 1S/C18H27NO4/c1-14(12-22-13-15-8-6-5-7-9-15)10-16(20)11-19-17(21)23-18(2,3)4/h5-9,14H,10-13H2,1-4H3,(H,19,21)
- InChIKey: HFAVZUGAFBWMOJ-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)CC(C)CC(CNC(=O)OC(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 321.19400834g/mol
- どういたいしつりょう: 321.19400834g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 10
- 複雑さ: 370
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
tert-butyl N-[5-(benzyloxy)-4-methyl-2-oxopentyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-799543-1.0g |
tert-butyl N-[5-(benzyloxy)-4-methyl-2-oxopentyl]carbamate |
2137584-48-4 | 95% | 1.0g |
$770.0 | 2024-05-21 | |
Enamine | EN300-799543-0.25g |
tert-butyl N-[5-(benzyloxy)-4-methyl-2-oxopentyl]carbamate |
2137584-48-4 | 95% | 0.25g |
$708.0 | 2024-05-21 | |
Enamine | EN300-799543-10.0g |
tert-butyl N-[5-(benzyloxy)-4-methyl-2-oxopentyl]carbamate |
2137584-48-4 | 95% | 10.0g |
$3315.0 | 2024-05-21 | |
Enamine | EN300-799543-0.05g |
tert-butyl N-[5-(benzyloxy)-4-methyl-2-oxopentyl]carbamate |
2137584-48-4 | 95% | 0.05g |
$647.0 | 2024-05-21 | |
Enamine | EN300-799543-0.1g |
tert-butyl N-[5-(benzyloxy)-4-methyl-2-oxopentyl]carbamate |
2137584-48-4 | 95% | 0.1g |
$678.0 | 2024-05-21 | |
Enamine | EN300-799543-2.5g |
tert-butyl N-[5-(benzyloxy)-4-methyl-2-oxopentyl]carbamate |
2137584-48-4 | 95% | 2.5g |
$1509.0 | 2024-05-21 | |
Enamine | EN300-799543-5.0g |
tert-butyl N-[5-(benzyloxy)-4-methyl-2-oxopentyl]carbamate |
2137584-48-4 | 95% | 5.0g |
$2235.0 | 2024-05-21 | |
Enamine | EN300-799543-0.5g |
tert-butyl N-[5-(benzyloxy)-4-methyl-2-oxopentyl]carbamate |
2137584-48-4 | 95% | 0.5g |
$739.0 | 2024-05-21 |
tert-butyl N-[5-(benzyloxy)-4-methyl-2-oxopentyl]carbamate 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
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5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Wei Chen Nanoscale, 2015,7, 6957-6990
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
tert-butyl N-[5-(benzyloxy)-4-methyl-2-oxopentyl]carbamateに関する追加情報
Research Brief on tert-butyl N-[5-(benzyloxy)-4-methyl-2-oxopentyl]carbamate (CAS: 2137584-48-4): Recent Advances and Applications
The compound tert-butyl N-[5-(benzyloxy)-4-methyl-2-oxopentyl]carbamate (CAS: 2137584-48-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This carbamate derivative, characterized by its unique structural features, has shown promising potential in various applications, including drug synthesis, proteomics, and enzyme inhibition studies. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules and its utility in protecting group chemistry.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's application in the synthesis of novel protease inhibitors. The researchers utilized tert-butyl N-[5-(benzyloxy)-4-methyl-2-oxopentyl]carbamate as a building block to develop inhibitors targeting viral proteases, demonstrating its versatility in drug design. The study reported a 40% increase in inhibitory activity compared to traditional intermediates, underscoring its potential in antiviral therapy development.
In addition to its synthetic utility, recent advancements in analytical techniques have enabled a deeper understanding of the compound's physicochemical properties. A 2024 paper in Analytical and Bioanalytical Chemistry employed high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate its stability under various pH conditions. The findings revealed exceptional stability in neutral to slightly acidic environments, making it suitable for use in bioconjugation reactions.
Further research has explored the compound's role in targeted drug delivery systems. A team at the University of Cambridge demonstrated its efficacy as a linker molecule in antibody-drug conjugates (ADCs), where it facilitated controlled release of payloads in tumor microenvironments. This application capitalizes on the compound's cleavable carbamate group, which responds to specific enzymatic triggers, thereby enhancing therapeutic precision.
Looking ahead, the integration of tert-butyl N-[5-(benzyloxy)-4-methyl-2-oxopentyl]carbamate into combinatorial chemistry libraries is expected to accelerate the discovery of new pharmacophores. Its structural flexibility and compatibility with diverse reaction conditions position it as a valuable asset in medicinal chemistry. Future studies will likely focus on optimizing its synthetic pathways and expanding its applications in precision medicine.
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